1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone
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Overview
Description
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family. This compound is characterized by a pyrazinone ring substituted with a hydroxy group at position 1, a methyl group at position 3, and a phenyl group at position 5. Pyrazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-methyl-5-phenyl-2-pyrazinone and hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield this compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-oxo-3-methyl-5-phenyl-2(1H)-pyrazinone.
Reduction: Formation of 1-amino-3-methyl-5-phenyl-2(1H)-pyrazinone.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-hydroxy-3-methyl-5-phenyl-2-pyrazinone: Lacks the hydroxy group at position 1.
3-methyl-5-phenyl-2(1H)-pyrazinone: Lacks both the hydroxy group at position 1 and the phenyl group at position 5.
1-hydroxy-3-methyl-2(1H)-pyrazinone: Lacks the phenyl group at position 5.
Uniqueness
1-hydroxy-3-methyl-5-phenyl-2(1H)-pyrazinone is unique due to the presence of both the hydroxy and phenyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-hydroxy-3-methyl-5-phenylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-11(14)13(15)7-10(12-8)9-5-3-2-4-6-9/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXYQHEFLQRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN(C1=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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